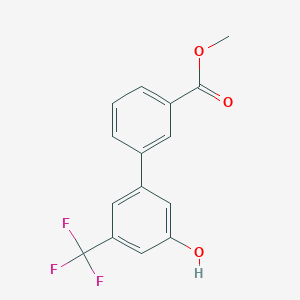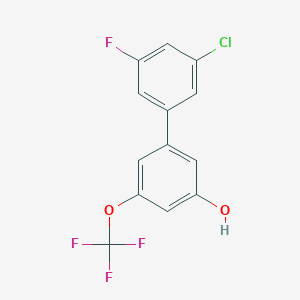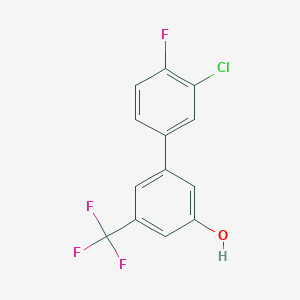
5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% (5-MCP-3-TFP), is a compound with a wide range of applications in scientific research and laboratory experiments. It is a phenol derivative that is synthesized from a variety of starting materials, and it has a high purity of 95%. This compound has been used in various applications such as organic synthesis, catalysis, and drug discovery. It has also been used in biochemical and physiological studies, as well as in drug development.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of heterocyclic compounds. It has also been used in the synthesis of drugs and other compounds for drug discovery. Additionally, it has been used in biochemical and physiological studies, as well as in drug development.
Wirkmechanismus
The mechanism of action of 5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that it acts as a catalyst in organic synthesis reactions by forming an intermediate complex with the reactants. This complex then undergoes a reaction to form the desired product. Additionally, it is believed that the compound is able to interact with biological systems, such as enzymes, to alter their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are not well-understood. However, it is believed that the compound may interact with various biological systems, such as enzymes, to alter their activity. Additionally, it has been shown to have antioxidant activity, which may be beneficial in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity of 95%, its relatively low cost, and its ease of use. Additionally, the compound is relatively non-toxic and has been shown to have antioxidant activity. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action is not fully understood, and the compound may interact with biological systems to alter their activity. Additionally, the compound is not suitable for use in certain applications, such as drug development.
Zukünftige Richtungen
The future directions of 5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research should be done to determine the optimal conditions for its use in laboratory experiments. Additionally, further research should be done to develop new methods for synthesizing the compound and to identify new applications for it. Finally, further research should be done to determine the safety and efficacy of the compound for use in drug development.
Synthesemethoden
5-(3-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is synthesized through the reaction of 3-methoxycarbonylphenol and trifluoromethylphenol in the presence of a base catalyst. The reaction is carried out at room temperature in a solvent such as dimethylformamide or dimethyl sulfoxide. The reaction is complete within 1-2 hours and yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
methyl 3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)10-4-2-3-9(5-10)11-6-12(15(16,17)18)8-13(19)7-11/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBDQRSWUCRSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686656 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-06-7 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)


![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)

